molecular formula C28H40O7 B124837 Hydrocortisone probutate CAS No. 72590-77-3

Hydrocortisone probutate

Cat. No. B124837
CAS RN: 72590-77-3
M. Wt: 488.6 g/mol
InChI Key: FOGXJPFPZOHSQS-AYVLZSQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrocortisone probutate is a synthetic glucocorticoid receptor agonist with anti-inflammatory, antipruritic, and vasoconstrictive effects . It is used to treat inflammatory and pruritic corticosteroid-responsive dermatoses . Hydrocortisone probutate reduces the swelling, itching, and redness that can occur in these types of conditions .


Synthesis Analysis

Hydrocortisone probutate is a probutate salt form of hydrocortisone . The synthesis of hydrocortisone probutate involves the binding and activation of the glucocorticoid receptor, which results in the activation of lipocortin. Lipocortin then inhibits cytosolic phospholipase A2 .


Molecular Structure Analysis

The molecular formula of hydrocortisone probutate is C28H40O7 . The molecular weight is 488.6 g/mol .


Chemical Reactions Analysis

Hydrocortisone probutate is analyzed using high-performance liquid chromatography (HPLC) for the determination and quantification in controlled-release and conventional pharmaceutical preparations .


Physical And Chemical Properties Analysis

Hydrocortisone probutate is a corticosteroid hormone and a butyrate ester . It has a molecular weight of 488.6 g/mol . The stability of hydrocortisone probutate has been evaluated in various studies .

Scientific Research Applications

Hydrocortisone in Septic Shock

Hydrocortisone is used in septic shock patients. A study found no significant difference in mortality between patients treated with hydrocortisone and those given a placebo, although hydrocortisone hastened shock reversal in some cases (Sprung et al., 2008).

Hydrocortisone and Microalbuminuria in Sepsis

Another application is in reducing microalbuminuria in severe sepsis. Research showed that low-dose hydrocortisone reduced microalbuminuria and serum C-reactive protein levels (Rinaldi et al., 2006).

Hydrocortisone in Ocular Conditions

Hydrocortisone is also used in treating ocular conditions. A study explored its penetration into the human aqueous humor after topical application, important for determining dosing and effectiveness (Cagini et al., 2021).

Hydrocortisone in PTSD

Hydrocortisone has been studied for its potential in altering the trajectory of PTSD when administered immediately after trauma. Clinical and animal studies suggest a "window of opportunity" to mitigate the development of PTSD with hydrocortisone treatment (Zohar et al., 2011).

Hydrocortisone in Skin Permeation

It's also researched in the context of transdermal permeation, where different formulations containing hydrocortisone acetate were compared for their efficiency in drug delivery (Fini et al., 2008).

Hydrocortisone in Preterm Infants

Hydrocortisone is used for cardiovascular effects in preterm infants with hypotension unresponsive to other treatments. It showed positive outcomes in normalizing cardiovascular status and decreasing the need for other treatments (Seri et al., 2001).

Hydrocortisone and Skeletal Muscle Tissue

A study investigated the concentrations of cortisol in human skeletal muscle tissue after phonophoresis treatment with hydrocortisone gel, important for understanding its efficacy in treating musculoskeletal inflammatory conditions (Kuntz et al., 2006).

Hydrocortisone in Bronchopulmonary Dysplasia

Its use in preventing or treating bronchopulmonary dysplasia (BPD) in preterm infants was also examined. The studies showed little evidence for a direct effect of hydrocortisone on BPD rates, mortality, or combined outcomes (Doyle et al., 2010).

Hydrocortisone and the Vascular Barrier

Research has demonstrated hydrocortisone's role in preserving the vascular barrier by protecting the endothelial glycocalyx, thereby reducing interstitial edema (Chappell et al., 2007).

properties

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoyloxyacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O7/c1-5-7-24(33)35-28(22(31)16-34-23(32)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGXJPFPZOHSQS-AYVLZSQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048603
Record name Hydrocortisone buteprate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding.
Record name Hydrocortisone probutate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14543
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Hydrocortisone probutate

CAS RN

72590-77-3
Record name Hydrocortisone buteprate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72590-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocortisone probutate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072590773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocortisone probutate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14543
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydrocortisone buteprate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROCORTISONE PROBUTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6550D6K3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrocortisone probutate
Reactant of Route 2
Reactant of Route 2
Hydrocortisone probutate
Reactant of Route 3
Reactant of Route 3
Hydrocortisone probutate
Reactant of Route 4
Reactant of Route 4
Hydrocortisone probutate
Reactant of Route 5
Reactant of Route 5
Hydrocortisone probutate
Reactant of Route 6
Hydrocortisone probutate

Citations

For This Compound
81
Citations
MV Yuen, SL Gianturco, LL Pavlech, KD Storm… - 2021 - archive.hshsl.umaryland.edu
This report was created to assist the United States (US) Food and Drug Administration (FDA) in its evaluation of the use of hydrocortisone (UNII code: WI4X0X7BPJ), which was …
Number of citations: 0 archive.hshsl.umaryland.edu
FS Kim, AG Pandya - Clinical and experimental dermatology, 2012 - academic.oup.com
… Peristomal adhesive and pouch placement caused pain at the site of the ulcers, which was temporarily relieved with topical hydrocortisone probutate cream and intralesional …
Number of citations: 18 academic.oup.com
N Devang, B Banjan, P VK - Journal of Diabetes & Metabolic Disorders, 2023 - Springer
… hydrocortisone probutate interacts with the amino acids to which CBX binds. Hydrocortisone probutate … with I111B but the binding energy of hydrocortisone probutate is higher (∆G= -9.5 …
Number of citations: 3 link.springer.com
D D'Ippolito, M Pisano - Pharmacy and Therapeutics, 2018 - ncbi.nlm.nih.gov
Atopic dermatitis (AD), also known as eczema, is a chronic, relapsing inflammatory skin disease affecting 15% to 20% of children and 1% to 3% of adults worldwide. 1 Approximately 70…
Number of citations: 53 www.ncbi.nlm.nih.gov
MM Tollefson, AL Bruckner… - …, 2014 - publications.aap.org
Atopic dermatitis is a common inflammatory skin condition characterized by relapsing eczematous lesions in a typical distribution. It can be frustrating for pediatric patients, parents, and …
Number of citations: 124 publications.aap.org
AS Lotion, MHC Cream - fepblue.org
Background The intent of the criteria is to provide coverage consistent with product labeling, FDA guidance, standards of medical practice, evidence-based drug information, and/or …
Number of citations: 2 www.fepblue.org
D Zaghi, HI Maibach - Dermatotoxicology, 2012 - taylorfrancis.com
… Only two drugs (hydrocortisone probutate, ketoconazole) or 13% contained information regarding use for nursing women. Most of the drugs that did not contain this information …
Number of citations: 18 www.taylorfrancis.com
LJ Nkehli, RJ Lehloenya - Current Allergy & Clinical Immunology, 2022 - journals.co.za
Topical glucocorticosteroids (TCS) and emollients are the mainstay of treatment for atopic dermatitis (AD). In AD, TCS are used to relieve symptoms, manage acute flares and increase …
Number of citations: 2 journals.co.za
LF Eichenfield, M Boguniewicz, EL Simpson… - …, 2015 - publications.aap.org
Atopic dermatitis affects a substantial number of children, many of whom seek initial treatment from their pediatrician or other primary care provider. Approximately two-thirds of these …
Number of citations: 111 publications.aap.org
TT Mautz, JM Krapf, AT Goldstein - Sexual medicine reviews, 2022 - academic.oup.com
Topical corticosteroids are often utilized as the first-line treatment for vulvar lichen sclerosus (VLS). However, there is wide variability in dosing regimens, as well as a lack of consensus …
Number of citations: 8 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.